molecular formula C22H17N5O4 B14089972 (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

Cat. No.: B14089972
M. Wt: 415.4 g/mol
InChI Key: VZPDCXLGDDNYIW-UHFFFAOYSA-N
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Description

(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the acetic acid moiety. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the functions of various biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: Used in pharmaceuticals.

    tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related compounds.

Uniqueness

What sets (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid apart is its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetic acid

InChI

InChI=1S/C22H17N5O4/c1-24-19-18(20(30)26(22(24)31)13-17(28)29)25-12-16(14-8-4-2-5-9-14)27(21(25)23-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,28,29)

InChI Key

VZPDCXLGDDNYIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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